molecular formula C12H18ClN3OSi B11839369 7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine

7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B11839369
M. Wt: 283.83 g/mol
InChI Key: PVYHMPFPUGRPHH-UHFFFAOYSA-N
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Description

7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine is an organic compound with the molecular formula C12H18ClN3OSi. It is a derivative of imidazo[4,5-b]pyridine, a class of compounds known for their diverse biological activities. This compound is used as an intermediate in the synthesis of various pharmaceuticals and has applications in organic chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine typically involves the reaction of 4-chloropyrrolo[2,3-d]pyrimidine with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) at low temperatures (-10°C to -20°C) to ensure the stability of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction mixture is quenched with acetic acid, and the product is extracted using ethyl acetate. The organic layer is then washed with saturated brine, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted imidazo[4,5-b]pyridines.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dechlorinated products.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor modulators.

    Medicine: As a precursor in the development of pharmaceutical agents with potential therapeutic effects.

    Industry: In the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of 7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
  • 5-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
  • 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyridine

Uniqueness

7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C12H18ClN3OSi

Molecular Weight

283.83 g/mol

IUPAC Name

2-[(7-chloroimidazo[4,5-b]pyridin-3-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-8-15-11-10(13)4-5-14-12(11)16/h4-5,8H,6-7,9H2,1-3H3

InChI Key

PVYHMPFPUGRPHH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=NC2=C(C=CN=C21)Cl

Origin of Product

United States

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